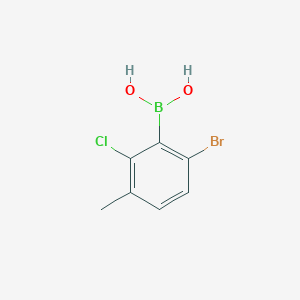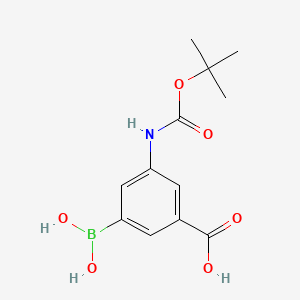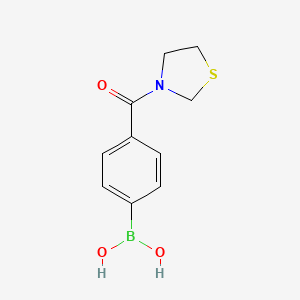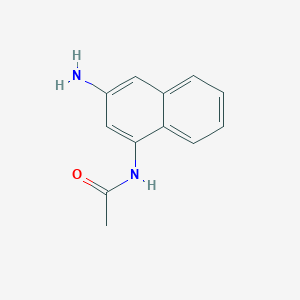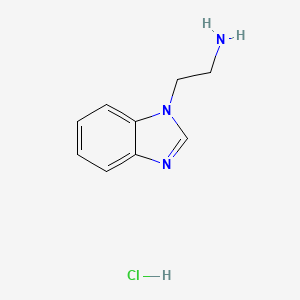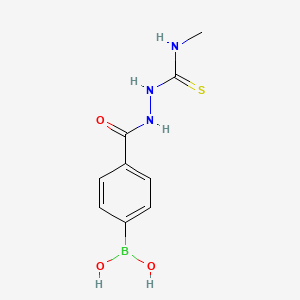![molecular formula C13H10BrN3S B1519996 6-bromo-N-(pyridin-2-ylméthyl)benzo[d]thiazol-2-amine CAS No. 941867-07-8](/img/structure/B1519996.png)
6-bromo-N-(pyridin-2-ylméthyl)benzo[d]thiazol-2-amine
Vue d'ensemble
Description
6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The presence of bromine and the pyridin-2-ylmethyl group in its structure makes it a unique and interesting molecule for scientific research.
Applications De Recherche Scientifique
6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, including antimicrobial and anticancer activities.
Medicine: It may be explored for its therapeutic properties in drug development.
Industry: Its unique properties make it suitable for use in materials science and as a chemical intermediate.
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine are currently unknown . More research is needed to identify the specific pathways this compound affects and the downstream effects of these interactions.
Result of Action
The molecular and cellular effects of 6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine’s action are currently unknown
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine typically involves the following steps:
Bromination: The starting material, benzo[d]thiazol-2-amine, undergoes bromination to introduce the bromine atom at the 6-position.
N-alkylation: The brominated product is then treated with pyridin-2-ylmethyl chloride to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The pyridin-2-ylmethyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Derivatives lacking the bromine atom.
Substitution: New derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
6-bromo-N-(pyridin-2-yl)benzamide
6-bromo-N-(pyridin-2-yl)benzothiazole
6-bromo-N-(pyridin-2-yl)imidazole
Uniqueness: 6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine stands out due to its specific structural features, which contribute to its unique biological and chemical properties compared to similar compounds.
This compound's diverse applications and unique properties make it a valuable subject for further research and development in various scientific fields.
Propriétés
IUPAC Name |
6-bromo-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3S/c14-9-4-5-11-12(7-9)18-13(17-11)16-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCWOOQWCOBZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC3=C(S2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




